molecular formula C25H38N4O3 B4532368 1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol

1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol

Cat. No.: B4532368
M. Wt: 442.6 g/mol
InChI Key: ZOMHTUKQFXNCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol is a useful research compound. Its molecular formula is C25H38N4O3 and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.29439109 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

Piperazine derivatives, such as those closely related to the queried compound, have been extensively studied for their pharmacological properties, particularly as serotonin receptor antagonists. For example, WAY-100635 is a potent and selective 5-HT1A receptor antagonist, highlighting the relevance of piperazine derivatives in studying neurotransmission mechanisms (Craven, Grahame-Smith, & Newberry, 1994). Such compounds are crucial for developing therapies targeting neurological disorders and understanding serotonin's role in various physiological processes.

Chemical Synthesis and Stability

In chemical synthesis, piperazine and its derivatives serve as key intermediates or reactants in creating complex organic compounds. For instance, the study on the microwave-assisted direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate demonstrates the utility of piperazine derivatives in facilitating efficient synthesis processes, yielding carboxamides in good yields (Milosevic et al., 2015). Additionally, the degradation study of aqueous piperazine in carbon dioxide capture highlights its thermal stability and resistance to oxidation, making it a preferred solvent in CO2 capture technologies (Freeman, Davis, & Rochelle, 2010).

Material Science and Polymer Chemistry

Piperazine derivatives are also explored in material science, particularly in the synthesis of polymers and coordination complexes. The investigation into phloretic acid for polybenzoxazine elaboration indicates the potential of incorporating piperazine-based structures to modify material properties for a wide range of applications, from thermal stability to mechanical properties (Trejo-Machin et al., 2017).

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[[methyl-[(3-methylpyridin-4-yl)methyl]amino]methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O3/c1-5-28-10-12-29(13-11-28)18-23(30)19-32-24-7-6-21(14-25(24)31-4)16-27(3)17-22-8-9-26-15-20(22)2/h6-9,14-15,23,30H,5,10-13,16-19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMHTUKQFXNCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CN(C)CC3=C(C=NC=C3)C)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol
Reactant of Route 3
Reactant of Route 3
1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol
Reactant of Route 4
Reactant of Route 4
1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.